A Technical Guide to 2-(Fmoc-amino)-2-(1-Boc-4-piperidyl)acetic Acid: A Versatile Building Block in Modern Peptide Science
A Technical Guide to 2-(Fmoc-amino)-2-(1-Boc-4-piperidyl)acetic Acid: A Versatile Building Block in Modern Peptide Science
Introduction: The Strategic Importance of Substituted Amino Acids in Peptide Therapeutics
In the landscape of contemporary drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often tempered by challenges in metabolic stability and oral bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations. 2-(Fmoc-amino)-2-(1-Boc-4-piperidyl)acetic acid, hereafter referred to as Fmoc-Pip(Boc)-OH, is a prime example of such a rationally designed building block. Its unique architecture, featuring a piperidine core, offers a semi-rigid scaffold that can induce favorable conformational constraints in a peptide backbone.[1] This can lead to enhanced receptor affinity and improved resistance to enzymatic degradation.
This guide provides an in-depth examination of the chemical properties of Fmoc-Pip(Boc)-OH, its strategic application in solid-phase peptide synthesis (SPPS), and detailed protocols for its successful incorporation into novel peptide sequences.
Core Chemical Properties and Handling
Fmoc-Pip(Boc)-OH is a synthetic amino acid derivative that comes as a white powder.[2] Its structure is characterized by an acetic acid moiety bearing an α-amino group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and a piperidine ring at the α-carbon, with the piperidine nitrogen protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is central to its utility in Fmoc-based SPPS.[3]
Physicochemical Data Summary
While comprehensive, experimentally determined data for this specific compound is not consistently published, the following table summarizes its key identifiers and known properties. Data for a structurally similar compound, (4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid, is included for context where available.
| Property | Value | Reference |
| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid | [4] |
| CAS Number | 313051-96-6 | [3][4][5] |
| Molecular Formula | C27H32N2O6 | [3][4] |
| Molecular Weight | 480.56 g/mol | [2][4] |
| Appearance | White powder | [2] |
| Storage Conditions | 0-8 °C | [2] |
| Purity (Typical) | ≥98% (HPLC) | [2] |
| Solubility | While specific quantitative data is not readily available, Fmoc-protected amino acids are generally soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are common in SPPS.[6][7] Limited solubility is expected in less polar solvents like dichloromethane (DCM).[6] |
The Orthogonal Protection Strategy: A Tale of Two Labile Groups
The synthetic utility of Fmoc-Pip(Boc)-OH is predicated on the differential stability of the Fmoc and Boc protecting groups to specific chemical conditions. This "orthogonal" relationship allows for the selective deprotection of either the α-amino group for peptide chain elongation or the piperidine nitrogen for subsequent side-chain modifications.
-
Fmoc Group: This group is stable under acidic conditions but is readily cleaved by a weak base, typically a solution of piperidine in DMF.[] The deprotection mechanism is a β-elimination reaction.[]
-
Boc Group: Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is labile to strong acids, such as trifluoroacetic acid (TFA).[] This cleavage typically occurs during the final step of SPPS when the peptide is cleaved from the resin and all acid-labile side-chain protecting groups are removed.[1]
Caption: Orthogonal deprotection of Fmoc-Pip(Boc)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol
The incorporation of Fmoc-Pip(Boc)-OH into a growing peptide chain follows the standard workflow of Fmoc-based SPPS. The following protocol is a representative example for manual synthesis and can be adapted for automated synthesizers.
Materials and Reagents:
-
Fmoc-Pip(Boc)-OH
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Peptide synthesis grade Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Appropriate solid support (e.g., Rink Amide resin for C-terminal amides)
-
Solid-phase synthesis vessel
-
Shaker
Experimental Workflow:
Caption: Step-by-step SPPS workflow for incorporating Fmoc-Pip(Boc)-OH.
Detailed Procedure:
-
Resin Swelling: Place the peptide-resin in the synthesis vessel and add DMF to fully swell the resin for a minimum of 30 minutes. Drain the DMF.[1]
-
N-terminal Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 10 minutes. Drain the solution and repeat the piperidine treatment for an additional 10 minutes to ensure complete deprotection.[1][9]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-Pip(Boc)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes. Immediately add the activated amino acid solution to the deprotected resin.[1][9]
-
Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours. The coupling time may need to be optimized depending on the sequence.
-
Monitoring the Coupling Reaction: Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and thus a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[10]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Conclusion and Future Perspectives
2-(Fmoc-amino)-2-(1-Boc-4-piperidyl)acetic acid is a powerful tool for medicinal chemists and peptide scientists. Its well-defined orthogonal protecting group strategy allows for its seamless integration into established Fmoc-SPPS protocols. The incorporation of the piperidine scaffold offers a validated approach to imbue peptides with drug-like properties, such as enhanced stability and conformational rigidity. As the demand for sophisticated peptide therapeutics continues to grow, the strategic use of such custom-designed amino acids will be paramount in the development of next-generation medicines.
References
- BenchChem. (n.d.). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
-
Slideshare. (2016, November 13). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
-
PubChem. (n.d.). 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid. Retrieved from [Link]
-
ChemBK. (n.d.). 2-(FMoc-aMino)-2-(1-Boc-4-piperidyl)acetic Acid. Retrieved from [Link]
-
IRIS Biotech GmbH. (n.d.). Supporting Information. Retrieved from [Link]
- Molecules. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
CBNumber. (n.d.). 193693-62-8((S)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID) Product Description. Retrieved from [Link]
- BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. Retrieved from [Link]
- Google Patents. (n.d.). CN110078644B - preparation method of [2- [1- (Fmoc-amino) ethoxy ] acetic acid. Retrieved from https://patents.google.
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
-
Acrotein ChemBio Inc. (n.d.). Productdetails. Retrieved from [Link]
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